4-Amino-3-(3-fluorophenyl)butanoic acid is an organic compound characterized by its unique molecular structure, which includes an amino group and a fluorophenyl substituent on a butanoic acid backbone. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems.
The compound can be synthesized through various chemical methods, as detailed in patent literature and scientific research. It serves as an important intermediate in the synthesis of more complex organic molecules and has been studied for its interactions with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system.
4-Amino-3-(3-fluorophenyl)butanoic acid is classified as an amino acid analog. Its structural similarity to natural amino acids allows it to interact with biological systems, making it a candidate for pharmacological studies.
The synthesis of 4-Amino-3-(3-fluorophenyl)butanoic acid typically involves several key steps:
The synthesis process emphasizes mild reaction conditions and high product yields, making it suitable for industrial production.
The molecular formula of 4-Amino-3-(3-fluorophenyl)butanoic acid is C₁₀H₁₂FNO₂. The structure features:
4-Amino-3-(3-fluorophenyl)butanoic acid participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in organic synthesis.
The primary mechanism of action for 4-Amino-3-(3-fluorophenyl)butanoic acid involves its interaction with GABA receptors, specifically GABA_B receptors:
Research indicates that this compound may influence neurotransmitter dynamics and has potential applications in treating anxiety disorders.
The compound exhibits significant reactivity due to its functional groups:
Relevant data indicate that it has high purity (>98%) when synthesized correctly, ensuring reliable results in research applications.
4-Amino-3-(3-fluorophenyl)butanoic acid has several scientific uses:
4-Amino-3-(3-fluorophenyl)butanoic acid represents a strategically fluorinated analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This compound belongs to the broader class of GABA derivatives where structural modifications, particularly fluorination, are employed to enhance biological activity, metabolic stability, and receptor selectivity. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring distinguishes this compound from clinically relevant analogues like baclofen (4-chlorophenyl derivative) and phenibut (unsubstituted phenyl derivative). Its design leverages fluorine's unique physicochemical properties—high electronegativity, small atomic radius, and enhanced lipophilicity—to optimize interactions with GABAergic targets, particularly GABAB receptors and enzymes involved in neurotransmitter metabolism. Research into this compound provides critical insights into structure-activity relationships governing fluorinated neuropharmacological agents, potentially enabling the development of novel therapeutics for neurological disorders characterized by GABAergic dysregulation [1] [2] [5].
The development of fluorinated GABA analogues stems from systematic efforts to overcome the blood-brain barrier permeability limitations of endogenous GABA while enhancing resistance to enzymatic degradation by GABA transaminase (GABA-T). Early research demonstrated that β-aryl substitutions on the GABA scaffold yielded compounds with improved CNS penetration, exemplified by phenibut (β-phenyl-GABA), developed in the Soviet Union during the 1960s. The subsequent strategic introduction of fluorine—particularly at aromatic positions—emerged as a pivotal advancement due to fluorine's ability to modulate electronic, steric, and pharmacokinetic properties without drastically altering molecular geometry [2] [5].
Fluorinated analogues like 4-amino-3-(3-fluorophenyl)butanoic acid were designed to exploit fluorine's influence on enzymatic interactions. In vitro studies reveal that the meta-fluorine substitution significantly alters the compound's interaction with GABA-metabolizing enzymes compared to non-fluorinated counterparts. The fluorine atom creates a strong dipole moment and induces electron-withdrawing effects on the phenyl ring, potentially modifying the binding affinity and orientation within the enzymatic active site of GABA-T. This modification aims to reduce susceptibility to deamination, thereby prolonging the compound's functional half-life in biological systems. Computational modeling indicates that the van der Waals radius of fluorine (1.47 Å) allows near-isosteric replacement of hydrogen while introducing favorable electrostatic interactions with enzymatic residues, contributing to enhanced inhibitory potency compared to non-halogenated derivatives [2] [5].
Table 1: Comparative Enzyme Interaction Profiles of Selected GABA Analogues
Compound | GABA-T Inhibition (IC₅₀, μM) | Relative Metabolic Stability | Key Structural Feature |
---|---|---|---|
GABA | >1000 | Low | Endogenous scaffold |
Phenibut (β-phenyl-GABA) | 450-600* | Moderate | Unsubstituted phenyl |
Baclofen (4-chloro) | 150-200* | Moderate | para-Chlorophenyl |
4-Amino-3-(3-FP)BA | 85-110* | High | meta-Fluorophenyl |
4-Fluoro-Phenibut | 90-130* | High | para-Fluorophenyl |
*Estimated values from indirect activity assays and computational predictions; FPBA: Fluorophenylbutanoic Acid [2] [5]
The meta-fluorine position on the phenyl ring of 4-amino-3-(3-fluorophenyl)butanoic acid is a critical determinant of its neuropharmacological profile, distinct from ortho- or para-substituted analogues. This specific regiochemistry creates a unique electronic configuration characterized by a localized dipole moment orthogonal to the principal molecular axis. Quantum chemical calculations (DFT-B3LYP/6-31G**) demonstrate that the 3-fluorine substitution reduces the electron density on the phenyl ring by approximately 15% compared to the non-fluorinated phenibut scaffold, thereby influencing cation-π interactions with aromatic residues (e.g., Phe/Tyr) in the GABAB receptor binding pocket [1] [4] [5].
Biochemical assays confirm that the meta-fluorine enhances binding specificity for GABAB receptors over GABAA receptors. While unsubstituted phenibut exhibits moderate GABAB affinity (Kᵢ ≈ 177 μM) and negligible GABAA interaction, the 3-fluorinated derivative demonstrates a 2.1-fold increase in GABAB binding affinity (Kᵢ ≈ 85 μM) and maintains high selectivity (>100-fold versus GABAA). This enhanced affinity correlates with functional activity in neuronal inhibition assays, where the compound suppresses glutamate release from cortical synaptosomes with an EC₅₀ of 12.7 μM, outperforming both phenibut (EC₅₀ ≈ 35 μM) and para-fluorophenibut (EC₅₀ ≈ 18 μM). The meta configuration appears to optimize steric complementarity within the hydrophobic subpocket of the GABAB receptor's Venus flytrap domain, likely through favorable interactions with Val292 and Phe294 residues, as suggested by molecular docking studies [1] [4] [8].
Furthermore, fluorine's lipophilicity (π = +0.14) increases the compound's calculated logP value to 1.82 compared to phenibut's 1.42, enhancing blood-brain barrier permeability. In vivo microdialysis studies in rodent models show a 40% increase in striatal GABA levels following administration of the 3-fluorinated derivative versus equimolar phenibut, indicating superior pharmacokinetic-pharmacodynamic integration. This positions 4-amino-3-(3-fluorophenyl)butanoic acid as a strategically optimized scaffold for targeting CNS disorders involving GABA hypofunction [5] [8].
Table 2: Influence of Fluorophenyl Regiochemistry on Pharmacological Properties
Substitution Position | GABAB Kᵢ (μM) | logP (Calculated) | Glutamate Release EC₅₀ (μM) | Relative BBB Permeability |
---|---|---|---|---|
None (Phenibut) | 177 | 1.42 | 35.0 | 1.00 |
ortho-F | 120 | 1.78 | 21.5 | 1.28 |
meta-F | 85 | 1.82 | 12.7 | 1.41 |
para-F | 95 | 1.80 | 18.0 | 1.36 |
3,4-diF | 73 | 2.15 | 9.3 | 1.62 |
Data derived from receptor binding assays, computational modeling, and *ex vivo neurotransmitter release studies [1] [4] [5]
The chiral center at the β-carbon of 4-amino-3-(3-fluorophenyl)butanoic acid confers absolute stereochemical specificity in its interactions with both receptors and metabolic enzymes. Enantiomeric resolution studies demonstrate that the (R)-enantiomer exhibits a >100-fold greater affinity for the GABAB receptor compared to its (S)-counterpart, mirroring the stereoselectivity observed in baclofen ((R)-baclofen Kᵢ = 0.13 μM vs (S)-baclofen Kᵢ = 74 μM) [4] [7]. This profound enantiomeric divergence originates from the complementary binding geometry required within the GABAB receptor's orthosteric site, where the (R)-configuration aligns the ammonium group, carboxylate moiety, and fluorophenyl substituent in optimal orientation for ionic, hydrogen bonding, and hydrophobic contacts with Thr288, Ser246, and Phe294 residues, respectively [4].
Molecular dynamics simulations (GROMACS, 100 ns) reveal that the (R)-enantiomer forms a stable hydrogen-bonding network with the backbone carbonyls of Ala217 and Asp219 in the extracellular domain of the GABAB₁ subunit, with bond occupancy exceeding 85% throughout the simulation. In contrast, the (S)-enantiomer induces steric clashes with Ile253 and exhibits <25% hydrogen bond occupancy. This stereochemical preference extends to enzyme interactions, as demonstrated by differential inhibition kinetics against GABA transaminase. The (R)-enantiomer displays competitive inhibition (Kᵢ = 48 μM), while the (S)-enantiomer shows mixed inhibition (Kᵢ = 320 μM), suggesting distinct binding modes to the enzyme's active site [2] [4].
Virtual screening using Rosetta-based molecular docking against the GABAB1 extracellular domain (PDB: 4MS4) positions (R)-4-amino-3-(3-fluorophenyl)butanoic acid within the binding cleft with a calculated binding free energy (ΔG) of -9.8 kcal/mol, outperforming (R)-baclofen (ΔG = -8.2 kcal/mol) and (R)-phenibut (ΔG = -7.1 kcal/mol). MMPB(GB)SA per-residue decomposition analysis attributes this enhanced stability primarily to hydrophobic contributions from Phe149, Tyr250, and Phe294. These computational predictions are corroborated by functional cAMP inhibition assays in recombinant cells, where the (R)-enantiomer suppresses forskolin-stimulated cAMP accumulation with an EC₅₀ of 3.8 μM, versus >500 μM for the (S)-enantiomer. The profound stereochemical dependence underscores the necessity for enantioselective synthesis in developing this compound as a neuropharmacological tool or therapeutic candidate [4] [7].
Table 3: Computational and Experimental Characterization of Enantiomer-Specific Bioactivity
Parameter | (R)-Enantiomer | (S)-Enantiomer | Measurement Technique |
---|---|---|---|
GABAB Docking Score (REU) | -9.8 | -5.2 | Rosetta Ligand Docking |
MMPBSA ΔG (kcal/mol) | -9.3 ± 0.6 | -4.1 ± 1.2 | GROMACS MD/MMPBSA |
GABA-T Inhibition (Kᵢ, μM) | 48 ± 3.5 | 320 ± 28 | Enzyme Kinetics Assay |
Functional cAMP EC₅₀ (μM) | 3.8 ± 0.7 | >500 | Cell-Based cAMP Assay |
Hydrogen Bond Occupancy (%) | 85.7 | 24.3 | Molecular Dynamics (100 ns) |
*REU: Rosetta Energy Units; MMPBSA: Molecular Mechanics Poisson-Boltzmann Surface Area [4]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0